molecular formula C10H16ClNO2 B7948459 (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B7948459
M. Wt: 217.69 g/mol
InChI Key: XWPHMTMVZQIRHG-FJXQXJEOSA-N
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Description

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dimethoxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2,5-dimethoxybenzaldehyde with an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter systems.

    Medicine: Research explores its potential therapeutic applications, particularly in the field of neuropharmacology.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.

    2,5-Dimethoxy-4-methylamphetamine (DOM): A structurally related compound with distinct pharmacological effects.

    2,5-Dimethoxyphenethylamine (2C-H): Another related compound with different substitution patterns on the aromatic ring.

Uniqueness

(1S)-1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry and substitution pattern, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research in various scientific fields.

Properties

IUPAC Name

(1S)-1-(2,5-dimethoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-7(11)9-6-8(12-2)4-5-10(9)13-3;/h4-7H,11H2,1-3H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPHMTMVZQIRHG-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)OC)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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